![molecular formula C11H20N2O2 B1493227 2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one CAS No. 2091577-64-7](/img/structure/B1493227.png)
2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one
Overview
Description
2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one, or more commonly known as MMAA, is an organosulfur compound and an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It is a versatile building block in organic synthesis due to its ability to form covalent bonds with various functional groups. MMAA is also used as a catalyst in various processes, such as polymerization, semiconductor synthesis, and chemical vapor deposition.
Scientific Research Applications
1. Selective Antagonist Activity
Research has identified BMY 7378, a derivative of 2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one, as a selective antagonist for the alpha 1D-adrenoceptor subtype. This compound has shown high affinity in rat aorta alpha 1-adrenoceptor, suggesting potential applications in cardiovascular research and drug development (Goetz et al., 1995).
2. Electrophilic Amination Applications
Electrophilic amination of C-H-Acidic compounds with derivatives of 2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one has been explored. This process has been used to study reactions with various compounds such as malonic acid derivatives, showcasing the compound's utility in synthetic organic chemistry (Andreae et al., 1992).
3. Synthesis of Nonpeptide Antagonists
The compound has been implicated in the synthesis of nonpeptide antagonists like CP-96,345. This antagonist of the substance P (NK1) receptor demonstrates the compound's relevance in developing novel therapeutic agents (Snider et al., 1991).
4. Role in Antibacterial Activity
Research into novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines, which are structurally related to 2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one, has shown potent antibacterial activity against respiratory pathogens. This highlights potential applications in developing new antibiotics (Odagiri et al., 2013).
properties
IUPAC Name |
2-amino-1-[8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-15-7-9-6-13(10(14)5-12)8-11(9)3-2-4-11/h9H,2-8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHVRARKXIMSGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CN(CC12CCC2)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.